Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,7-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, which are characterized by a spiro linkage involving an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro linkage. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-
- 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Uniqueness
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific methylation pattern and the presence of a carboxylate ester group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-9(2)12(7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LMHBHZBNYYWSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.